

CL-387785 (CAS RN: 194423-06-8): A Technical Guide for Researchers

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Compound of Interest

Compound Name: CL-387785

Cat. No.: B1684470

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its CAS number is 194423-06-8.^{[1][2][3][4][5]} This quinazoline-based compound covalently binds to the EGFR, effectively blocking the downstream signaling pathways that contribute to cell proliferation, survival, and tumor growth.^{[2][6]} **CL-387785** has demonstrated significant activity in both in vitro and in vivo models, including those resistant to first-generation EGFR inhibitors due to mutations such as T790M.^{[7][8]} This technical guide provides a comprehensive overview of **CL-387785**, including its mechanism of action, key biological data, detailed experimental protocols, and a visualization of its interaction with the EGFR signaling pathway.

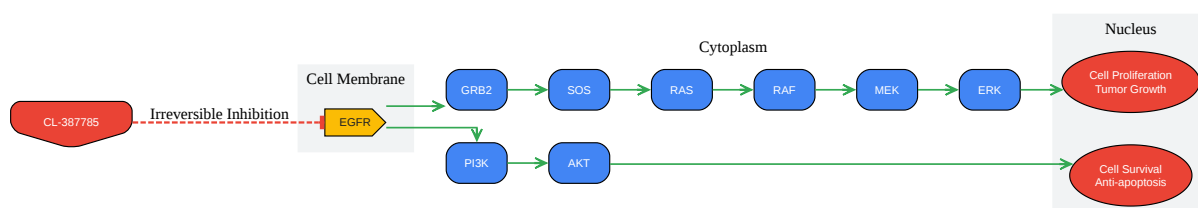
Chemical and Physical Properties

CL-387785 is a synthetic compound with the chemical name N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butyramide.^[2]

Property	Value	Reference
CAS Number	194423-06-8	[1][2][3][4][5]
Synonyms	EKI-785, WAY-EKI 785	[1][7][9]
Molecular Formula	C ₁₈ H ₁₃ BrN ₄ O	[2][3]
Molecular Weight	381.23 g/mol	[2][3][9]
Appearance	White to light yellow powder or crystals	[3][4]
Purity	≥ 98%	[3][4]
Melting Point	276 °C	[3]
Storage Conditions	≤ -4 °C	[3]

Mechanism of Action

CL-387785 is an irreversible inhibitor of EGFR tyrosine kinase.[1][7] It functions by covalently binding to a specific cysteine residue (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[8] This irreversible binding effectively and permanently inactivates the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[2][9] The primary pathways inhibited by the blockade of EGFR signaling include the RAS-RAF-MAPK pathway, which is crucial for cell proliferation, and the PI3K/AKT pathway, a major regulator of cell survival and apoptosis.[10]



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Caption: EGFR signaling pathway and the inhibitory action of **CL-387785**.

Biological Activity

In Vitro Activity

CL-387785 exhibits potent inhibitory activity against EGFR kinase and cellular processes driven by EGFR signaling.

Assay	Target/Cell Line	IC ₅₀ Value	Reference
EGFR Kinase Activity	Recombinant EGFR	370 pM	[1] [7] [9]
EGFR Autophosphorylation	A431 cells	5 nM	[2] [7] [9]
Cell Proliferation	EGFR or c-erbB-2 overexpressing cells	31 nM	[2] [9]
Cell Proliferation	NIH3T3 cells	2.5 nM	[9]
Cell Proliferation	H1975 cells	Concentration-dependent inhibition	[6]

In Vivo Activity

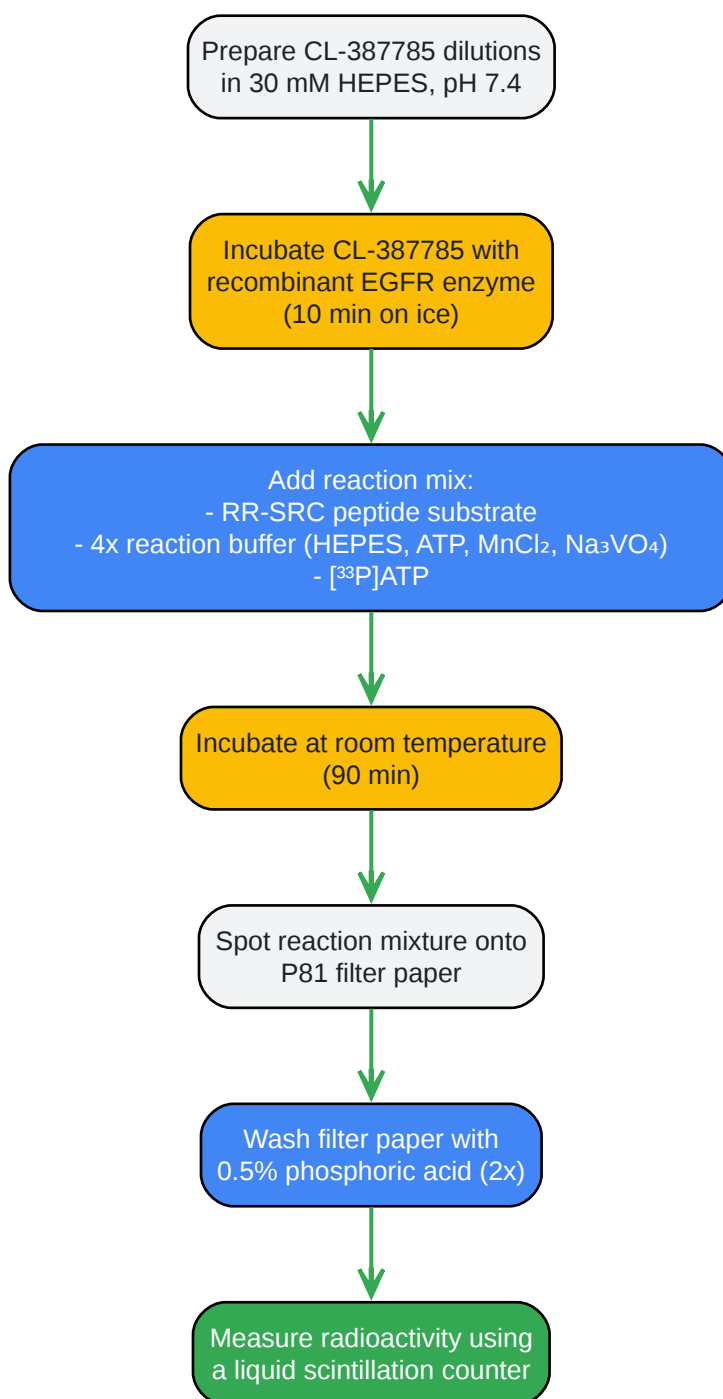
Preclinical studies in animal models have demonstrated the anti-tumor efficacy of **CL-387785**.

Animal Model	Tumor Type	Dosage	Effect	Reference
Nude Mice	EGFR-overexpressing tumor	80 mg/kg/day (oral)	Profoundly blocked tumor growth	[6] [9]
Nude Mice	HCA-7-induced xenograft	25 mg/kg	Reduced tumor growth	[9]
Nude Mice	HCA-7-induced xenograft	100 mg/kg	Completely prevented tumor growth	[9]
Nude Mice	HCT-116-induced xenograft	50 mg/kg	Effective at reducing tumor growth	[7] [9]

Experimental Protocols

EGFR Kinase Assay (Radiometric)

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of **CL-387785** against EGFR kinase.



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Caption: Workflow for the radiometric EGFR kinase assay.

Materials:

- **CL-387785**

- Recombinant EGFR enzyme
- RR-SRC peptide (Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly)
- 30 mM HEPES buffer, pH 7.4
- 4x Reaction Buffer: 50 mM HEPES (pH 7.4), 80 μ M ATP, 40 mM MnCl_2 , 200 μ M Sodium Orthovanadate
- [^{33}P]ATP (>2500 Ci/mmol)
- P81 filter paper
- 0.5% Phosphoric acid
- Liquid scintillation counter

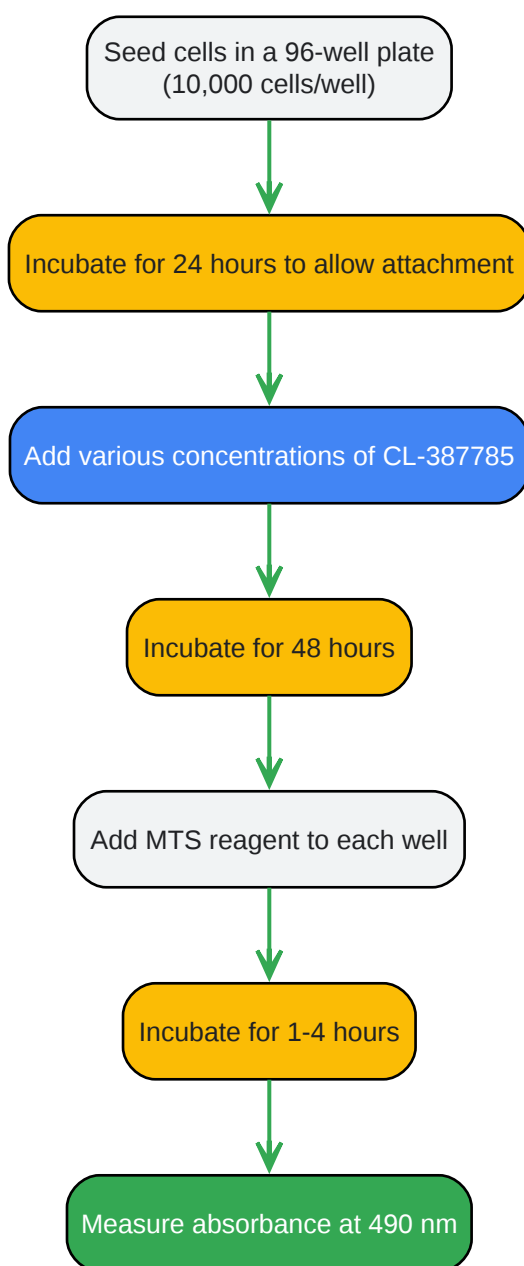
Protocol:

- Prepare stock solutions of **CL-387785** in 100% DMSO and dilute to desired concentrations with 30 mM HEPES, pH 7.4.[\[9\]](#)
- In a reaction tube, incubate 10 μ L of the **CL-387785** dilution with 3 μ L of recombinant EGFR enzyme (1:120 dilution in 100 mM HEPES, pH 7.4) on ice for 10 minutes.[\[9\]](#)
- To initiate the kinase reaction, add the following components:
 - 5 μ L of RR-SRC peptide (final concentration 400 μ M)
 - 10 μ L of 4x reaction buffer
 - 0.30 μ L of [^{33}P]ATP
 - 12 μ L of H_2O
- Incubate the reaction mixture for 90 minutes at room temperature.[\[9\]](#)
- Spot the entire reaction volume onto precut P81 filter papers.[\[9\]](#)

- Wash the filter discs twice with 0.5% phosphoric acid to remove unincorporated [^{33}P]ATP.[9]
- Measure the radioactivity on the filter paper using a liquid scintillation counter to quantify the amount of phosphorylated peptide.[9]

Cell Proliferation Assay (MTS-based)

This protocol outlines an MTS-based assay to evaluate the effect of **CL-387785** on the proliferation of cancer cell lines.



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Caption: Workflow for the MTS-based cell proliferation assay.

Materials:

- Cancer cell lines (e.g., A431, H1975)
- Complete cell culture medium
- **CL-387785**
- 96-well plates
- MTS assay kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader

Protocol:

- Seed 10,000 cells per well in a 96-well flat-bottomed plate in complete culture medium.[9]
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
- Prepare serial dilutions of **CL-387785** in culture medium and add them to the respective wells.
- Incubate the cells with the inhibitor for 48 hours.[9]
- Add the MTS reagent to each well according to the manufacturer's instructions.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- Calculate the IC₅₀ value from the dose-response curve.[9]

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of **CL-387785** in a subcutaneous xenograft mouse model.

Materials:

- Immunodeficient mice (e.g., nude mice)
- Cancer cell line for tumor induction
- **CL-387785**
- Vehicle for drug administration
- Calipers for tumor measurement

Protocol:

- Subcutaneously inject cancer cells into the flank of the immunodeficient mice.
- Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer **CL-387785** (e.g., 80 mg/kg/day, orally) or vehicle to the respective groups.[\[6\]](#)[\[9\]](#)
- Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days).
- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

Conclusion

CL-387785 is a well-characterized, potent, and irreversible inhibitor of EGFR. Its ability to overcome resistance mediated by the T790M mutation makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The data and protocols

presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound.

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